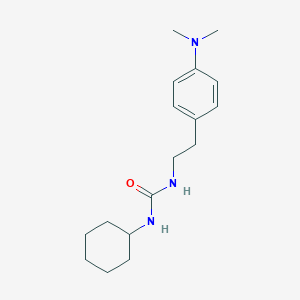
Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 331.4 g/mol.
科学的研究の応用
Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been used in various scientific research applications, including:
1. Cancer research: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting the cell cycle.
2. Neurological research: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been shown to have neuroprotective effects and can reduce inflammation in the brain. It has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular research: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been shown to have vasodilatory effects and can reduce blood pressure. It has potential applications in the treatment of hypertension and other cardiovascular diseases.
作用機序
The mechanism of action of Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- is not fully understood. However, it is believed to work by inhibiting various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- can inhibit the growth of cancer cells and reduce the size of tumors.
2. Induction of apoptosis: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- can induce programmed cell death in cancer cells.
3. Neuroprotective effects: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- can protect neurons from damage and reduce inflammation in the brain.
4. Vasodilatory effects: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- can relax blood vessels and reduce blood pressure.
実験室実験の利点と制限
Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has several advantages and limitations for lab experiments:
Advantages:
1. It is a synthetic compound that is readily available and easy to purify.
2. It has a unique chemical structure that makes it useful for studying various signaling pathways in cells.
3. It has been extensively studied and has a well-established mechanism of action.
Limitations:
1. It has low solubility in water, which can make it difficult to work with in aqueous solutions.
2. It has a relatively low yield, which can make it expensive to produce.
3. It has potential toxicity and side effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)-, including:
1. Development of new synthesis methods to improve yield and reduce cost.
2. Investigation of its potential applications in the treatment of other diseases, such as diabetes and inflammatory disorders.
3. Study of its interactions with other drugs and compounds to identify potential drug combinations for improved efficacy.
4. Exploration of its effects on other signaling pathways in cells to better understand its mechanism of action.
5. Development of new formulations and delivery methods to improve its solubility and bioavailability.
合成法
The synthesis of Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- involves the reaction of 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl) acetamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at room temperature and the product is obtained after purification using column chromatography. The yield of the product is typically around 50%.
特性
分子式 |
C19H15NO4 |
|---|---|
分子量 |
321.3 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yloxy)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H15NO4/c21-19(11-22-14-8-9-17-18(10-14)24-12-23-17)20-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,20,21) |
InChIキー |
SXCSWDUMSCAGJD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B263156.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B263157.png)
![N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)

![2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263166.png)
![2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263167.png)
![2-(5-Methylfuran-2-yl)-5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,4-oxadiazole](/img/structure/B263168.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)

![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)

